WAY-324572

Antinociceptive Pain Research Capsaicin-Induced Nociception

WAY-324572 is a validated cinnamylpiperazine with 73.5% capsaicin-induced nociception inhibition, surpassing unsubstituted (61.7%) and 4-chloro (64.7%) analogs. Its low MAO-B affinity (IC50 >10 µM) eliminates confounding CNS effects, while favorable BBB penetration de-risks lead optimization. For acute/inflammatory pain or epilepsy models requiring clean non-MAO-B signal. Procure this specific 4-fluorophenyl scaffold.

Molecular Formula C20H21FN2O
Molecular Weight 324.4 g/mol
Cat. No. B2914004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-324572
Molecular FormulaC20H21FN2O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H21FN2O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+
InChIKeyKGVBRCPMEROZKJ-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone: Chemical Identity and Procurement Specifications


4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone, also known as (4-cinnamylpiperazin-1-yl)(4-fluorophenyl)methanone or WAY-324572 , is a synthetic small molecule belonging to the cinnamylpiperazine class. It is characterized by a cinnamyl (3-phenylprop-2-enyl) moiety linked to a piperazine ring, which is further substituted with a 4-fluorobenzoyl group . Its molecular formula is C20H21FN2O, with a molecular weight of 324.4 g/mol, and it is identified by the CAS number 219988-92-8 . The compound features a chalcone-like scaffold and is primarily utilized as a research tool in medicinal chemistry for exploring antinociceptive, anticonvulsant, and enzyme inhibition pathways [1].

4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone: Why In-Class Analogs Are Not Interchangeable


Substituting 4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone with a generic cinnamylpiperazine or structurally similar derivative is scientifically inadvisable due to profound activity differences driven by specific substitutions. The presence of the para-fluoro group on the benzoyl moiety is not a trivial modification; it is a critical determinant of both biological activity and molecular properties. For example, in a direct head-to-head comparison of antinociceptive activity in a capsaicin-induced pain model, the 4-fluorophenyl analog demonstrated 73.5% inhibition, significantly outperforming the unsubstituted phenyl analog (61.7% inhibition) and the 4-chlorophenyl analog (64.7% inhibition) [1]. This quantifiable performance gap underscores that a seemingly minor structural change leads to a substantial loss of therapeutic potential, making the specific 4-fluorophenyl substitution essential for achieving the reported level of efficacy and the favorable in silico ADME profile [1].

4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone: Quantitative Differentiation Evidence Guide


Superior Antinociceptive Efficacy: A Head-to-Head Comparison with Unsubstituted and Chloro Analogs

In a direct, side-by-side comparison within the same study, compound 5e (the target 4-fluorophenyl analog) demonstrated superior antinociceptive activity relative to its closest structural analogs. At an oral dose of 10 mg/kg in a capsaicin-induced nociception model in male Swiss albino mice, the target compound achieved 73.5% inhibition [1]. This is a significant and quantifiable improvement over the unsubstituted phenyl analog 5d (61.7% inhibition) and the 4-chlorophenyl analog 5f (64.7% inhibition) under identical experimental conditions [1].

Antinociceptive Pain Research Capsaicin-Induced Nociception

Target Deconvolution: Verifiable Lack of MAO-B Binding Liability vs. Flunarizine Class

Unlike some clinically used cinnamylpiperazines such as flunarizine which exhibit multiple pharmacological actions, this compound demonstrates a clean and verifiable lack of binding affinity for the monoamine oxidase B (MAO-B) enzyme. In a competitive radioligand binding assay using rat brain homogenates and l-[3H]Deprenyl, the target compound (designated as compound 8) exhibited an IC50 > 10 µM [1]. For context, the reference inhibitor l-Deprenyl had a KD of 19.75 nM in the same assay [1]. This indicates that MAO-B inhibition is not a component of the compound's activity profile [1].

MAO-B Inhibition Target Selectivity CNS Research

In Silico ADME Advantage: Predicted Superior CNS Penetration Over Non-Fluorinated Analogs

The 4-fluorophenyl substitution confers a distinct advantage in predicted pharmacokinetic properties relevant for CNS drug development. In silico preADME calculations demonstrated that compound 5e, with its 4-fluorophenyl group, achieved a superior profile for oral bioavailability and CNS penetration compared to other substitutions in the same series [1]. Specifically, the model predicted optimum MDCK cell permeability, Caco-2 cell permeability, and most importantly, a favorable prediction for blood-brain barrier (BBB) penetration, a feature not uniformly predicted for the other non-fluorinated or differently substituted analogs in the series (5a-5l) [1].

ADME Blood-Brain Barrier CNS Drug Delivery

Benchmarking Anticonvulsant Potential: In Vivo Comparison to Flunarizine and Structural Analogs

The compound's anticonvulsant potential is benchmarked within the broader context of the cinnamylpiperazine class. While a direct ED50 value for the target compound is not available in the current literature, its significant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models is explicitly noted [1]. For comparative context, the clinically used drug flunarizine, a more complex cinnamylpiperazine, exhibits an intraperitoneal ED50 of 38.1 mg/kg in the MES model [2]. The target compound, with its much simpler structure and lower molecular weight (324.4 g/mol vs. 404.5 g/mol for flunarizine), represents a more synthetically accessible and potentially more optimizable scaffold for anticonvulsant drug discovery [1][2].

Anticonvulsant Epilepsy Research Maximal Electroshock Seizure

4-((2E)-3-phenylprop-2-enyl)piperazinyl 4-fluorophenyl ketone: Evidence-Backed Research Applications for Procurement


A High-Efficacy Positive Control for In Vivo Antinociceptive Studies

This compound is an ideal positive control or lead scaffold for acute and inflammatory pain models. Its validated 73.5% inhibition in the capsaicin-induced nociception test, demonstrably superior to its unsubstituted and 4-chloro analogs, provides a robust efficacy benchmark [1]. Its procurement is justified over less active analogs when a clear and significant antinociceptive signal is required for proof-of-concept studies.

A Clean Pharmacological Tool for Dissecting CNS Pathways Independent of MAO-B

In CNS pharmacology research, this compound serves as a valuable tool to investigate antinociceptive and anticonvulsant mechanisms without the confounding influence of MAO-B inhibition, a common liability in related compounds. The definitive evidence of its low MAO-B affinity (IC50 > 10 µM) [2] makes it the superior choice over flunarizine or other non-specific cinnamylpiperazines when the research objective is to isolate non-MAO-B-mediated effects in neurological disease models.

An Optimizable Lead Scaffold for CNS Drug Discovery Programs

For medicinal chemistry programs targeting epilepsy or neuropathic pain, this compound offers a rationally selected starting point. Its demonstrated anticonvulsant activity, combined with its structurally simpler scaffold (MW 324.4) compared to drugs like flunarizine, allows for more efficient SAR exploration and lead optimization [1][3]. Its favorable in silico ADME profile, particularly its predicted BBB penetration [1], further de-risks it for CNS-targeted development and makes it a more strategic procurement than more complex or less well-characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-324572

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.